2-Carboxymethyl-benzoic acid ethyl ester

説明

This compound combines the reactivity of an ester group with the steric and electronic effects of the carboxymethyl substituent. While direct references to this specific compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies on benzoic acid derivatives and ethyl esters .

特性

IUPAC Name |

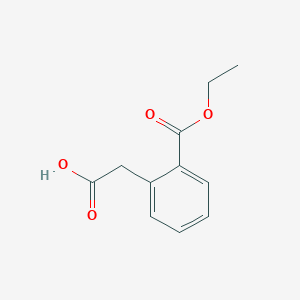

2-(2-ethoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)9-6-4-3-5-8(9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKCQQWWJPOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Carboxymethyl-benzoic acid ethyl ester can be achieved through the esterification of 2-Carboxymethyl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

化学反応の分析

Types of Reactions

2-Carboxymethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Carboxymethyl-benzoic acid and ethanol

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Hydrolysis: 2-Carboxymethyl-benzoic acid and ethanol.

Reduction: 2-(Hydroxymethyl)benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

2-Carboxymethyl-benzoic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins

作用機序

The mechanism of action of 2-Carboxymethyl-benzoic acid ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

類似化合物との比較

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The carboxymethyl group (–CH₂COOH) in the target compound may enhance acidity at the benzene ring compared to electron-donating groups like –OH or –OCH₃ in other analogs. This could influence its suitability in coupling reactions or catalysis .

- Biological Activity : Unlike caffeic acid ethyl ester (CAEE), which exhibits antidiabetic effects via modulation of lipid metabolism , the carboxymethyl-substituted analog may have distinct bioactivity due to its unique substituent.

Physicochemical Properties

While direct data for 2-carboxymethyl-benzoic acid ethyl ester is unavailable, comparisons can be drawn from related compounds:

- Solubility: Esters with polar substituents (e.g., –OH in 3,4-dihydroxy-benzoic acid ethyl ester) exhibit higher water solubility than non-polar analogs .

- Stability : The presence of electron-withdrawing groups (e.g., –Cl in 2-[(2-chloroethoxy)carbonyl]benzoic acid) may increase hydrolytic stability compared to electron-donating groups .

Industrial and Pharmaceutical Relevance

- Biofuel Applications: Fatty acid ethyl esters (FAEEs) like dodecanoic acid ethyl ester are used in biodiesel production due to their high energy density . The target compound’s aromatic structure limits its utility here but suggests niche applications in specialty chemicals.

- Pharmaceuticals: Ethyl esters of caffeic acid and benzothiazole derivatives show antidiabetic and antimicrobial activities, respectively .

生物活性

2-Carboxymethyl-benzoic acid ethyl ester (CMBEE) is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of CMBEE, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

CMBEE is an ester derivative of carboxymethyl benzoic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

This compound features a carboxymethyl group attached to a benzoic acid backbone, which may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of CMBEE and its derivatives. A notable study demonstrated that derivatives of carboxylic acids exhibit significant antibacterial activity against various strains of bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CMBEE | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

These findings suggest that CMBEE has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Properties

The anticancer potential of CMBEE has also been explored in various in vitro studies. Research indicates that CMBEE can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of CMBEE on MCF-7 cells revealed:

- Cell Viability Reduction : CMBEE reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Mechanism : The compound induced apoptosis through the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2.

This suggests that CMBEE may act as a potential chemotherapeutic agent by promoting programmed cell death in cancer cells .

Anti-inflammatory Effects

CMBEE has shown promise in modulating inflammatory responses. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Experimental Results:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| CMBEE (10 µM) | 80 | 90 |

| CMBEE (50 µM) | 30 | 40 |

These results indicate that higher concentrations of CMBEE significantly inhibit the secretion of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Molecular Insights

Recent computational studies using density functional theory (DFT) have provided insights into the structural and electronic properties of CMBEE. These studies reveal that the compound exhibits favorable binding interactions with biological targets, which may underlie its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。